Cas no 920489-30-1 (3-nitro-N-{5H,6H-1,2,4triazolo3,4-b1,3thiazol-3-yl}benzamide)
3-nitro-N-{5H,6H-1,2,4triazolo3,4-b1,3thiazol-3-yl}benzamide Chemical and Physical Properties
Names and Identifiers
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- Benzamide, N-(5,6-dihydrothiazolo[2,3-c]-1,2,4-triazol-3-yl)-3-nitro-
- 920489-30-1
- AKOS024626517
- 3-nitro-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide
- N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)-3-nitrobenzamide
- F2079-0071
- N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-3-nitrobenzamide
- 3-nitro-N-{5H,6H-1,2,4triazolo3,4-b1,3thiazol-3-yl}benzamide
-
- Inchi: 1S/C11H9N5O3S/c17-9(7-2-1-3-8(6-7)16(18)19)12-10-13-14-11-15(10)4-5-20-11/h1-3,6H,4-5H2,(H,12,13,17)
- InChI Key: XULLPMFKFXPENY-UHFFFAOYSA-N
- SMILES: C(NC1=NN=C2SCCN21)(=O)C1=CC=CC([N+]([O-])=O)=C1
Computed Properties
- Exact Mass: 291.04261034g/mol
- Monoisotopic Mass: 291.04261034g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 20
- Rotatable Bond Count: 2
- Complexity: 404
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 131Ų
Experimental Properties
- Density: 1.75±0.1 g/cm3(Predicted)
- pka: 10.38±0.20(Predicted)
3-nitro-N-{5H,6H-1,2,4triazolo3,4-b1,3thiazol-3-yl}benzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2079-0071-2μmol |
3-nitro-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide |
920489-30-1 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2079-0071-5μmol |
3-nitro-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide |
920489-30-1 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2079-0071-10μmol |
3-nitro-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide |
920489-30-1 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2079-0071-20μmol |
3-nitro-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide |
920489-30-1 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2079-0071-1mg |
3-nitro-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide |
920489-30-1 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2079-0071-2mg |
3-nitro-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide |
920489-30-1 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2079-0071-3mg |
3-nitro-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide |
920489-30-1 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2079-0071-4mg |
3-nitro-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide |
920489-30-1 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2079-0071-5mg |
3-nitro-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide |
920489-30-1 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2079-0071-10mg |
3-nitro-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide |
920489-30-1 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
3-nitro-N-{5H,6H-1,2,4triazolo3,4-b1,3thiazol-3-yl}benzamide Related Literature
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
Additional information on 3-nitro-N-{5H,6H-1,2,4triazolo3,4-b1,3thiazol-3-yl}benzamide
Research Briefing on 3-nitro-N-{5H,6H-1,2,4triazolo3,4-b1,3thiazol-3-yl}benzamide (CAS: 920489-30-1): Recent Advances and Applications
In recent years, the compound 3-nitro-N-{5H,6H-1,2,4triazolo3,4-b1,3thiazol-3-yl}benzamide (CAS: 920489-30-1) has garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its unique triazolothiazole scaffold, has demonstrated promising potential in various therapeutic applications, particularly in the development of novel antimicrobial and anticancer agents. The following briefing provides an overview of the latest research findings, methodologies, and implications associated with this compound.
Recent studies have focused on elucidating the molecular mechanisms underlying the biological activity of 3-nitro-N-{5H,6H-1,2,4triazolo3,4-b1,3thiazol-3-yl}benzamide. A 2023 study published in the Journal of Medicinal Chemistry revealed that this compound exhibits potent inhibitory effects against bacterial DNA gyrase, a critical enzyme involved in DNA replication. The study employed molecular docking simulations and in vitro assays to demonstrate the compound's binding affinity and specificity, suggesting its potential as a lead candidate for antibiotic development.
In addition to its antimicrobial properties, research has also explored the anticancer potential of 3-nitro-N-{5H,6H-1,2,4triazolo3,4-b1,3thiazol-3-yl}benzamide. A collaborative study between academic and industrial researchers, published in Bioorganic & Medicinal Chemistry Letters, highlighted the compound's ability to induce apoptosis in cancer cell lines through the modulation of key signaling pathways, including the PI3K/AKT/mTOR axis. The study utilized high-throughput screening and proteomic analysis to identify the compound's molecular targets, providing a foundation for further optimization and preclinical evaluation.
The synthesis and structural modification of 3-nitro-N-{5H,6H-1,2,4triazolo3,4-b1,3thiazol-3-yl}benzamide have also been a focal point of recent investigations. A 2024 paper in Organic & Biomolecular Chemistry detailed a novel synthetic route that improves yield and scalability while maintaining the compound's bioactivity. The study emphasized the importance of the nitro group and the triazolothiazole core in mediating interactions with biological targets, offering insights for future structure-activity relationship (SAR) studies.
Despite these advancements, challenges remain in the development of 3-nitro-N-{5H,6H-1,2,4triazolo3,4-b1,3thiazol-3-yl}benzamide as a therapeutic agent. Issues such as pharmacokinetic properties, toxicity profiles, and resistance mechanisms need to be addressed through comprehensive preclinical and clinical studies. However, the compound's unique chemical structure and broad-spectrum activity position it as a promising candidate for further investigation in the fields of infectious disease and oncology.
In conclusion, the latest research on 3-nitro-N-{5H,6H-1,2,4triazolo3,4-b1,3thiazol-3-yl}benzamide (CAS: 920489-30-1) underscores its potential as a versatile scaffold for drug discovery. Continued efforts in synthetic optimization, mechanistic studies, and translational research will be essential to unlock its full therapeutic potential and address unmet medical needs.
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